

# Technical Support Center: Refining Functional Vision Assessment Techniques for KIO-301

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | KIO-301   |           |
| Cat. No.:            | B10860252 | Get Quote |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing functional vision assessment techniques in studies involving **KIO-301**. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

## I. Troubleshooting Guides & FAQs

This section is designed to assist researchers in overcoming common challenges encountered when assessing functional vision in patients with severe vision loss, a typical cohort for **KIO-301** clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is **KIO-301** and how does it work?

A1: **KIO-301** is a small molecule photoswitch designed to restore vision in patients with inherited retinal diseases like retinitis pigmentosa (RP).[1][2] In these conditions, the light-sensing photoreceptor cells (rods and cones) degenerate.[3] **KIO-301** is designed to selectively enter the surviving retinal ganglion cells (RGCs) and, when activated by light, modulate ion channels to make these cells light-sensitive, effectively turning them into replacement photoreceptors.[1][4] This allows the RGCs to send visual signals to the brain, bypassing the defunct photoreceptors.

## Troubleshooting & Optimization





Q2: Which functional vision assessments are most relevant for KIO-301 studies?

A2: Based on the ABACUS-1 clinical trial, the key functional vision assessments for **KIO-301** include:

- Visual Acuity (VA): Berkeley Rudimentary Vision Test (BRVT) is particularly useful for patients with ultra-low vision.
- Visual Field: Goldmann kinetic perimetry is preferred for assessing peripheral vision in patients with severe vision loss.
- Mobility: The Ora-Multiluminance Orientation & Mobility (Ora-MLOM™) test evaluates a
  patient's ability to navigate in different lighting conditions.
- Visual Cortex Activity: Functional Magnetic Resonance Imaging (fMRI) is used to objectively measure changes in brain activity in response to visual stimuli.
- Patient-Reported Outcomes: The National Eye Institute 25-Item Visual Function
   Questionnaire (NEI VFQ-25) captures the patient's subjective experience of their vision in daily life.

**Troubleshooting Guides** 

Visual Acuity: Berkeley Rudimentary Vision Test (BRVT)

- Q: The patient is unable to discern the largest "Tumbling E" on the BRVT chart even at the closest distance. What should I do?
  - A: The BRVT is designed for this scenario. If the Tumbling E is not visible, proceed to the grating acuity cards. If the patient is still unable to identify the orientation of the gratings, use the black/white discrimination cards to assess light perception.
- Q: The patient gives inconsistent responses. How can I improve reliability?
  - A: Ensure the testing environment has standardized lighting and is free from distractions.
     Provide clear and simple instructions. Allow for breaks to prevent fatigue. For the Tumbling



E, you can ask the patient to point in the direction of the "legs" of the E to minimize verbal confusion.

Visual Field: Goldmann Kinetic Perimetry

- Q: The patient has difficulty maintaining fixation on the central target. How can I obtain a reliable visual field map?
  - A: Goldmann perimetry is advantageous here as a trained perimetrist can actively monitor and reinstruct the patient on fixation. Use the larger stimulus sizes (e.g., V4e) to map the peripheral field, as these are easier for patients with central scotomas to detect.
- Q: The patient's reaction time seems slow, potentially affecting the accuracy of the isopter mapping.
  - A: Move the stimulus at a consistent and slow speed (approximately 2-3 degrees per second). To account for reaction time, a skilled perimetrist will mark the location just before the patient's response.

Mobility: Ora-MLOM™

- Q: The patient is hesitant or anxious during the mobility test, which may be impacting their performance.
  - A: Familiarize the patient with the test environment before starting. Provide clear instructions and a demonstration if necessary. Start with higher luminance levels to build confidence before proceeding to dimmer conditions.
- Q: How can I ensure the results of the mobility test are not influenced by the patient's prior knowledge of the course layout?
  - A: The Ora-MLOM<sup>™</sup> and similar tests often use multiple, randomized course layouts to minimize learning effects. Ensure that a different layout is used for each assessment.

fMRI of the Visual Cortex



- Q: The patient has nystagmus or difficulty maintaining a steady gaze, leading to motion artifacts in the fMRI data.
  - A: Utilize a bite bar or other head stabilization methods to minimize head movement. For fixation, use a large, high-contrast target. It may also be beneficial to have the patient practice fixation in a mock scanner environment.
- Q: How can I be sure that the observed changes in visual cortex activity are a direct result of KIO-301 and not other confounding factors?
  - A: A well-designed fMRI protocol will include control conditions, such as a non-visual task
    or stimulation of the blind spot, to differentiate true visual activation from other neural
    activity. The ABACUS-1 trial showed a time-dependent increase in visual cortex activity
    that correlated with improvements in other visual function measures, strengthening the
    evidence for a drug-related effect.

## **II. Quantitative Data**

The following tables summarize key quantitative outcomes from the **KIO-301** ABACUS-1 clinical trial.

Table 1: Change in Visual Cortex Activation (fMRI)

| Timepoint | Mean Change in Activated<br>Voxels (± SD) | p-value |  |
|-----------|-------------------------------------------|---------|--|
| Day 2     | 1574.0 ± 689.7                            | <0.05   |  |
| Day 14    | 1061.8 ± 632.1                            | <0.05   |  |
| Day 28    | 1110.8 ± 478.4                            | <0.05   |  |

Data from a cohort of 12 eyes.

Table 2: Functional Vision and Quality of Life Outcomes



| Assessment                | Baseline      | Day 14/28                 | Improvement         |
|---------------------------|---------------|---------------------------|---------------------|
| Ora-MLOM™<br>Success Rate | 24.7% ± 15.2% | 60.0% ± 20.7% (Day<br>28) | Trended Improvement |
| NEI VFQ-25 Score          | -             | -                         | 3.3 points          |

Ora-MLOM™ data from 10 eyes. An increase of 2-4 points in the NEI VFQ-25 is considered clinically meaningful.

## **III. Experimental Protocols**

Detailed methodologies for key experiments are provided below.

- 1. Visual Acuity: Berkeley Rudimentary Vision Test (BRVT)
- Objective: To measure visual acuity in patients with severe vision loss, beyond the range of standard letter charts.
- Materials: BRVT kit, which includes three pairs of hinged cards (Tumbling E, grating acuity, and black/white discrimination).
- Procedure:
  - Begin with the Tumbling E cards at a testing distance of 1 meter.
  - If the patient cannot identify the orientation of the largest E, move the testing distance to
     25 cm.
  - Present the four different sizes of the Tumbling E and ask the patient to indicate the orientation of the "legs."
  - If the patient is unable to identify the largest Tumbling E at 25 cm, proceed to the grating acuity cards.
  - Present the gratings and ask the patient to identify the orientation of the stripes (horizontal or vertical).



- If the gratings cannot be identified, use the black/white discrimination cards to assess light perception and projection.
- Scoring: Visual acuity is recorded in logMAR units based on the smallest symbol correctly identified at a specific distance.
- 2. Visual Field: Goldmann Kinetic Perimetry
- Objective: To map the extent of the peripheral visual field.
- Materials: Goldmann perimeter.
- Procedure:
  - The patient is seated with their chin in the chinrest and one eye occluded.
  - The patient is instructed to fixate on a central target.
  - A light stimulus of a specific size and intensity (e.g., III4e or V4e) is moved from the periphery towards the center of the visual field.
  - The patient indicates when they first see the light.
  - The perimetrist records this point on a chart.
  - This is repeated at various points around the visual field to map an "isopter," or a boundary of equal retinal sensitivity.
  - The process can be repeated with different stimulus sizes and intensities to create a more detailed map of the visual field.
- Scoring: The output is a graphical representation of the visual field, showing the extent of peripheral vision for different stimulus levels.
- 3. Mobility: Ora-MLOM™
- Objective: To assess a patient's ability to navigate an obstacle course under various controlled lighting conditions.



 Materials: A standardized obstacle course with defined pathways, obstacles, and a target destination. A system for controlling and measuring ambient light levels.

#### Procedure:

- The patient is instructed to navigate the course from a starting point to a designated exit.
- The test is performed at multiple, standardized light levels, typically ranging from dim to bright.
- The patient's performance, including time to completion and number of errors (e.g., contacting obstacles), is recorded.
- Scoring: Performance is typically scored based on a combination of speed and accuracy.
- 4. Visual Cortex Activity: fMRI
- Objective: To measure changes in blood-oxygen-level-dependent (BOLD) signals in the visual cortex in response to visual stimuli.
- Materials: MRI scanner (typically 3T), a stimulus presentation system (e.g., projector and screen visible to the patient in the scanner).

#### Procedure:

- The patient lies in the MRI scanner and is instructed to fixate on a central point.
- Visual stimuli (e.g., flashing lights, expanding rings, or rotating wedges) are presented.
- BOLD fMRI data is acquired during periods of visual stimulation and rest.
- Scoring: The fMRI data is analyzed to identify voxels in the visual cortex that show a significant increase in the BOLD signal during stimulation compared to rest. The extent of this activation can then be quantified.
- 5. Patient-Reported Outcomes: NEI VFQ-25



- Objective: To assess a patient's perception of their vision-related health status and quality of life.
- Materials: NEI VFQ-25 questionnaire (interviewer-administered format is recommended for patients with severe vision loss).
- Procedure:
  - A trained interviewer reads each of the 25 questions to the patient.
  - The patient chooses the response that best describes their situation.
- Scoring: Responses are converted to a 0-100 scale, with higher scores indicating better functioning. Scores are calculated for 12 subscales, and an overall composite score can be derived by averaging the subscale scores (excluding the general health subscale).

## IV. Visualizations

**KIO-301** Signaling Pathway



Click to download full resolution via product page



Caption: **KIO-301** enters retinal ganglion cells and, upon light activation, blocks ion channels, leading to cell activation and signal transmission to the brain.

Experimental Workflow for Functional Vision Assessment





#### Click to download full resolution via product page

Caption: A typical workflow for a clinical trial of **KIO-301**, from patient screening and baseline assessments to intervention, follow-up, and data analysis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Kiora Reports Vision Restoration in Phase 1/2 Clinical Trial for Photoswitch Therapy Foundation Fighting Blindness [fightingblindness.org]
- 2. Kiora Receives Authorization for Phase 2 Clinical Trial of its Photoswitch for Advanced RP
   Foundation Fighting Blindness [fightingblindness.org]
- 3. kiorapharma.com [kiorapharma.com]
- 4. Kiora Pharmaceuticals Reports Additional Clinical Data for KIO-301 Showing a Statistically Significant Increase in Brain Activity in the Visual Cortex in Patients with Retinitis Pigmentosa :: Kiora Pharmaceuticals, Inc. (KPRX) [ir.kiorapharma.com]
- To cite this document: BenchChem. [Technical Support Center: Refining Functional Vision Assessment Techniques for KIO-301]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860252#refining-functional-vision-assessment-techniques-for-kio-301]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com